molecular formula C9H18Cl2N2O B064598 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride CAS No. 172882-04-1

1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride

Cat. No.: B064598
CAS No.: 172882-04-1
M. Wt: 241.16 g/mol
InChI Key: RAJBOHHKBBLDDW-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3,7-diazabicyclo(331)nonan-9-one dihydrochloride is a bicyclic compound with a unique structure that includes two nitrogen atoms and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one dihydrochloride typically involves the reaction of 1,5-dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization and purification to obtain the final product in a solid form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while reduction may produce an alcohol .

Scientific Research Applications

1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one dihydrochloride is unique due to its specific structure and the presence of the dihydrochloride salt, which can influence its solubility and stability. These properties make it suitable for specific applications in research and industry .

Properties

IUPAC Name

1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.2ClH/c1-8-3-10-5-9(2,7(8)12)6-11-4-8;;/h10-11H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJBOHHKBBLDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCC(C1=O)(CNC2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169419
Record name 3,7-Diazabicyclo(3.3.1)nonan-9-one, 1,5-dimethyl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172882-04-1
Record name 3,7-Diazabicyclo(3.3.1)nonan-9-one, 1,5-dimethyl-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172882041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Diazabicyclo(3.3.1)nonan-9-one, 1,5-dimethyl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride
Reactant of Route 2
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride
Reactant of Route 3
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride
Reactant of Route 4
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride
Reactant of Route 5
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride
Reactant of Route 6
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride

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